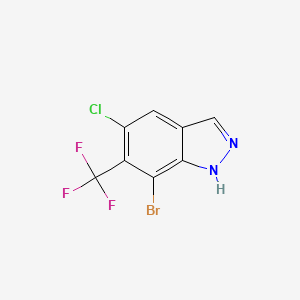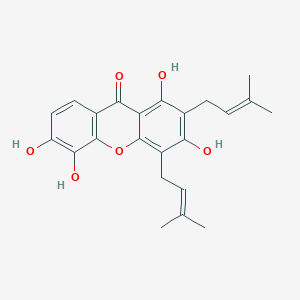
Xanthone V1a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Xanthones are tricyclic aromatic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Xanthone V1a can be synthesized through several methods, including the classical Grover, Shah, and Shah reaction. This involves the use of chromen-4-ones as building blocks and various catalysts such as ytterbium, palladium, ruthenium, and copper. The Friedel–Crafts reaction and Ullmann-ether coupling are also employed in the synthesis process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and reagents to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Xanthone V1a undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents.
Major Products Formed: The major products formed from these reactions include oxidized xanthones, reduced xanthones, and substituted xanthones, each with distinct structural and functional properties.
Applications De Recherche Scientifique
Xanthone V1a has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Employed in the development of new materials and pharmaceuticals.
Mécanisme D'action
Xanthone V1a is compared with other xanthone derivatives such as xanthone glucosides and azaxanthones. While these compounds share similar structural features, this compound stands out due to its unique combination of hydroxyl groups and alkyl substituents, which enhance its bioactivity and stability.
Comparaison Avec Des Composés Similaires
Xanthone Glucosides
Azaxanthones
Other xanthone derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
1,3,5,6-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-11(2)5-7-13-18(25)14(8-6-12(3)4)22-17(19(13)26)20(27)15-9-10-16(24)21(28)23(15)29-22/h5-6,9-10,24-26,28H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRBDJMEDUZWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C(=C(C=C3)O)O)CC=C(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
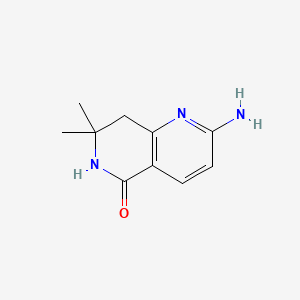

![2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B15364403.png)
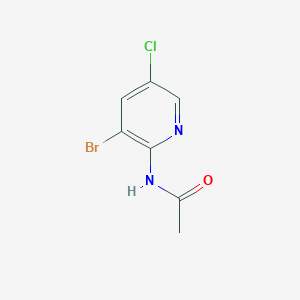
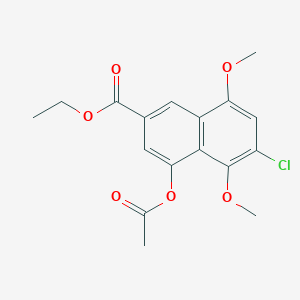
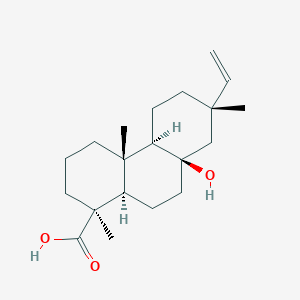

![5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15364445.png)
![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)
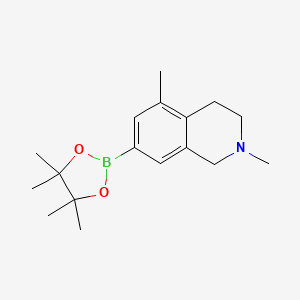
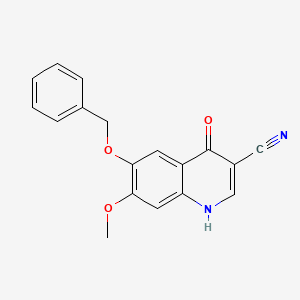
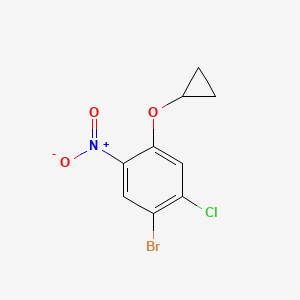
![n-[2-(4-Chlorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B15364458.png)
